molecular formula C7H8N2O2 B13912365 3-Amino-5-methoxypyridine-2-carbaldehyde

3-Amino-5-methoxypyridine-2-carbaldehyde

Cat. No.: B13912365
M. Wt: 152.15 g/mol
InChI Key: IMWRUXLZIIQKAW-UHFFFAOYSA-N
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Description

3-Amino-5-methoxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. This compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 5-position, and an aldehyde group at the 2-position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-methoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize efficient catalytic systems and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

3-Amino-5-methoxypyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the development of biochemical assays and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-5-methoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its reactivity is influenced by the electronic and steric effects of the amino and methoxy groups on the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypyridine-2-carbaldehyde: Lacks the amino group at the 3-position.

    5-Methoxypyridine-2-carbaldehyde: Lacks the amino group and has the methoxy group at the 5-position.

    3-Amino-2-pyridinecarboxaldehyde: Lacks the methoxy group at the 5-position.

Uniqueness

3-Amino-5-methoxypyridine-2-carbaldehyde is unique due to the presence of both amino and methoxy groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-amino-5-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H8N2O2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-4H,8H2,1H3

InChI Key

IMWRUXLZIIQKAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C=O)N

Origin of Product

United States

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